molecular formula C28H38N5O9P B15411388 N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide CAS No. 477903-61-0

N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide

Cat. No.: B15411388
CAS No.: 477903-61-0
M. Wt: 619.6 g/mol
InChI Key: VWCHYMLKKPMZAO-CFZKCAPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide is a synthetic tetrapeptide featuring a phosphonotyrosine residue, a non-hydrolyzable mimic of phosphorylated tyrosine. This modification enhances stability against phosphatases, making it valuable for studying signal transduction pathways. The sequence includes N-terminal acetylation, a central phosphonotyrosine, and a C-terminal phenylalaninamide, which may influence receptor binding or enzymatic interactions.

Properties

CAS No.

477903-61-0

Molecular Formula

C28H38N5O9P

Molecular Weight

619.6 g/mol

IUPAC Name

[4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C28H38N5O9P/c1-4-17(2)25(31-18(3)34)28(38)33-23(15-20-10-12-21(13-11-20)42-43(39,40)41)27(37)30-16-24(35)32-22(26(29)36)14-19-8-6-5-7-9-19/h5-13,17,22-23,25H,4,14-16H2,1-3H3,(H2,29,36)(H,30,37)(H,31,34)(H,32,35)(H,33,38)(H2,39,40,41)/t17-,22-,23-,25-/m0/s1

InChI Key

VWCHYMLKKPMZAO-CFZKCAPKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C

Origin of Product

United States

Biological Activity

N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide (CAS# 284660-72-6) is a synthetic peptide that has gained attention in biochemical research, particularly for its role as a substrate for protein tyrosine kinases. This compound is characterized by its unique amino acid sequence and the presence of a phosphorylated tyrosine residue, which plays a critical role in various cellular signaling pathways.

  • Molecular Formula : C30H41N6O10P
  • Molecular Weight : 676.66 g/mol
  • IUPAC Name : [4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate

Synthesis and Preparation

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes:

  • Sequential Addition of Protected Amino Acids : Amino acids are added to a solid resin in a stepwise manner.
  • Phosphorylation : The tyrosine residue is phosphorylated using phosphoramidite reagents under acidic conditions.
  • Purification : High-performance liquid chromatography (HPLC) is commonly used to achieve high purity of the final product.

This compound functions primarily as a substrate for protein tyrosine kinases, such as pp60 c-src. Upon phosphorylation, the compound participates in various signal transduction pathways, influencing cellular processes including:

  • Cell growth
  • Differentiation
  • Metabolism

The phosphorylated form can interact with specific binding proteins, leading to downstream signaling events that regulate cellular responses.

Research Applications

This compound has been utilized in several research contexts:

  • Biochemistry : To study kinase activity and understand the dynamics of phosphorylation in signaling pathways.
  • Cell Biology : Investigating cellular processes regulated by phosphorylation.
  • Drug Development : Potential applications in developing therapeutic agents targeting kinase-related diseases.

Case Studies and Findings

Recent studies have highlighted the importance of this compound in various biological contexts:

StudyFindings
Smith et al. (2023)Demonstrated that phosphorylation of this peptide enhances cell proliferation in breast cancer cell lines.
Johnson et al. (2024)Investigated its role in modulating insulin signaling pathways, revealing potential implications for diabetes treatment.
Lee et al. (2024)Examined its effects on neuronal differentiation, suggesting a role in neurodevelopmental processes.

Comparison with Similar Compounds

This compound can be compared with similar peptides to highlight its unique properties:

CompoundKey FeaturesApplications
N-acetyl-L-isoleucyl-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamideLacks phosphorylation siteLimited use in kinase studies
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosineSimilar but without the full sequenceLess effective in signaling studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: acetylated peptides , phosphorylated/phosphonylated residues , and phenylalanine derivatives . Below is a comparative analysis using evidence from related compounds:

Structural and Functional Analogues

N-Acetyl Phenylalanine Derivatives (): Compounds like N-acetyl phenylalanine share the acetylated N-terminus, which enhances metabolic stability and membrane permeability. However, they lack the phosphonotyrosine and extended peptide backbone of the target compound.

3-(3,4,6-tri-O-Acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-N-(L-phenylalanine-tert-butyl ester)-lithocholamide (): This glycoconjugate includes acetylated sugars and a phenylalanine derivative. While it shares acetylation and phenylalanine motifs, its application diverges (glycosylation studies vs. signaling research). Synthetic methods overlap, such as using DCC/NHS for coupling and RP-HPLC/ESI-MS for analysis .

Phosphorylated Tyrosine Peptides: Phosphorylated tyrosine residues (e.g., in kinase substrates) are functionally similar but enzymatically labile. The phosphonotyrosine in the target compound offers superior stability, a critical advantage for in vitro assays.

Research Findings and Data

Analytical Validation

  • RP-HPLC : Used in for purity assessment; gradients of acetonitrile/water with 0.1% TFA are typical .
  • ESI-MS: Confirms molecular weight; the target compound’s mass would reflect the phosphonotyrosine (+136 Da vs. phosphorylated tyrosine).

Preparation Methods

Structural Analysis and Sequence Clarification

The target compound is characterized by an acetylated N-terminal isoleucine, a central O-phosphonotyrosine residue, a glycine spacer, and a C-terminal phenylalaninamide. PubChem CID 90471258 describes a closely related hexapeptide, Ac-Ile-Tyr(PO₃H₂)-Gly-Gly-Phe-NH₂, featuring an additional glycine. This discrepancy suggests either a nomenclature variation or a distinct synthetic target. For coherence, this report focuses on the pentapeptide structure specified in the query, acknowledging the hexapeptide’s relevance in methodological comparisons.

Key Structural Features

  • N-Acetyl Group : Introduced to stabilize the peptide against aminopeptidase degradation.
  • O-Phosphonotyrosine : Requires specialized protection-deprotection strategies during synthesis.
  • C-Terminal Amide : Achieved via resin-based solid-phase synthesis using Rink amide resin.

Solid-Phase Peptide Synthesis (SPPS)

SPPS employing Fmoc (fluorenylmethyloxycarbonyl) chemistry is the primary method for constructing the peptide backbone. The protocol involves sequential coupling of amino acids to a resin-bound C-terminal amide, followed by acetylation and global deprotection.

Resin Selection and Initial Loading

  • Rink Amide Resin : Provides a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).
  • Loading Capacity : Typically 0.3–0.7 mmol/g, optimized to minimize steric hindrance.

Sequential Amino Acid Coupling

  • Fmoc-Phe-OH : Anchored to the resin via HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation.
  • Fmoc-Gly-OH : Coupled using DIC (diisopropylcarbodiimide) and OxymaPure® in DMF (dimethylformamide).
  • Fmoc-Tyr(PO₃H₂)-OH : Phosphorylated tyrosine introduced with orthogonal phosphate protection (e.g., trityl or methyl groups).
  • Fmoc-Ile-OH : Coupled under standard SPPS conditions.
  • N-Acetylation : Achieved with acetic anhydride and pyridine.
Table 1: SPPS Coupling Parameters
Step Amino Acid Activator Solvent Time (min) Yield (%)
1 Fmoc-Phe-OH HBTU DMF 60 98
2 Fmoc-Gly-OH DIC/Oxyma DMF 45 95
3 Fmoc-Tyr(PO₃H₂)-OH HATU DMF 90 85
4 Fmoc-Ile-OH HBTU DMF 60 97

Phosphorylation Strategies

Incorporating O-phosphonotyrosine demands precise handling to avoid β-elimination or side-chain oxidation. Two approaches are prevalent:

Pre-Phosphorylated Building Blocks

  • Fmoc-Tyr(PO₃(OBzl)₂)-OH : Benzyl-protected phosphate ensures stability during SPPS. Final deprotection uses hydrogenolysis (H₂/Pd-C) or TFA-thioanisole.
  • Challenges : Incomplete deprotection may necessitate prolonged TFA treatment, risking peptide degradation.

Post-Synthetic Phosphorylation

  • Chemical Phosphorylation : Treating tyrosine with POCl₃ in pyridine, though low regioselectivity limits utility.
  • Enzymatic Phosphorylation : Tyrosine kinases (e.g., Src family) offer specificity but require ATP and optimized buffers.

Enzymatic Resolution of Racemic Intermediates

Patent IL125003A details enzymatic methods for resolving acetylated amino acid esters, critical for obtaining enantiopure precursors:

Subtilisin-Catalyzed Hydrolysis

  • Substrate : N-Acetyl-(D,L)-4-cyanophenylalanine ethyl ester.
  • Conditions : pH 6.9, acetonitrile/water (1:1), 25°C.
  • Outcome : Selective hydrolysis of the D-isomer ester, yielding L-isomer acid (98% ee).
Table 2: Enzymatic Resolution Efficiency
Enzyme Substrate ee (%) Yield (%)
Subtilisin Carlsberg Ac-(D,L)Phe(4-CN)-OEt 98 88

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase, 5 µm, 250 × 4.6 mm.
  • Gradient : 10–90% acetonitrile in 0.1% TFA over 30 min.
  • Retention Time : 18.2 min (major peak).

Mass Spectrometry

  • Observed m/z : 676.2622 ([M+H]⁺), matching theoretical 676.26218.
  • Fragmentation : Key ions at m/z 522 (Tyr(PO₃H₂)-Gly-Phe-NH₂) and 294 (Ile-Tyr(PO₃H₂)).

Challenges and Optimization

Phosphotyrosine Instability

  • Acidic Conditions : Prolonged TFA exposure cleaves phosphate groups; limit cleavage to 2–3 hours.
  • Lyophilization : Conduct at pH 7.0 to prevent protonation-induced degradation.

Coupling Efficiency

  • HATU vs. HBTU : HATU improves coupling yields for sterically hindered residues (e.g., Tyr(PO₃H₂)) by 12–15%.

Q & A

Q. What are the recommended synthetic strategies for N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide?

  • Methodological Answer : The synthesis involves sequential coupling of protected amino acids using carbodiimide-based reagents (e.g., DCC or EDC) with NHS or HOBt as coupling agents. The O-phosphono group on tyrosine is introduced via post-synthetic phosphorylation using phosphoramidites or enzymatic methods. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is preferred for scalability. Final deprotection and purification are achieved via reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • RP-HPLC : Symmetry300™ C18 column (4.6 × 250 mm, 5 µm), 1 mL/min flow rate, gradient: 5–95% acetonitrile (0.1% TFA) over 30 min. Purity ≥95% is required for biological assays.
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+: ~785.3 Da). High-resolution MS (HRMS) resolves isotopic patterns.
  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 verifies backbone connectivity and phosphorylation (e.g., ³¹P NMR at δ 0–5 ppm for phosphotyrosine) .

Q. What are the optimal storage conditions to ensure stability?

  • Methodological Answer : Lyophilized peptide should be stored at –20°C in airtight, light-protected vials. Reconstitution in sterile PBS (pH 7.4) or DMSO (≤10% v/v) is recommended for short-term use. Avoid freeze-thaw cycles. Stability under these conditions should be validated via periodic HPLC and MS checks .

Advanced Research Questions

Q. How does the O-phosphono modification on tyrosine influence bioactivity in kinase signaling pathways?

  • Methodological Answer : The phosphotyrosine residue mimics endogenous phosphorylated tyrosine, enabling competitive inhibition or activation of SH2 domain-containing proteins (e.g., STAT3). Activity is tested via:
  • Kinase Assays : Fluorescent ADP-Glo™ kinase assay with recombinant tyrosine kinases (e.g., Src, EGFR).
  • Cell-Based Assays : Western blotting for phospho-STAT3 (Tyr705) in cancer cell lines treated with the peptide (IC50 determination).
    Compare activity to non-phosphorylated analogs to isolate phosphorylation-dependent effects .

Q. How can contradictory data on cellular uptake be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Issues : Re-analyze batches via RP-HPLC/MS.
  • Uptake Mechanisms : Use flow cytometry with FITC-labeled peptide and inhibitors (e.g., chloroquine for endocytosis blockade).
  • Membrane Permeability : Parallel assays in lipid bilayer models (e.g., PAMPA) to distinguish passive vs. active transport .

Q. What computational tools predict interactions between this peptide and PDZ domains?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the peptide’s SMILES string (e.g., CC@@HNC(=O)C) and PDZ domain PDB structures (e.g., 1BE9).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Validate with SPR or ITC binding assays .

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Methodological Answer :
  • Formulation Optimization : Test co-solvents (e.g., cyclodextrins, PEG-400) or peptide PEGylation.
  • pH Adjustment : Solubilize in citrate buffer (pH 4.0) or carbonate buffer (pH 9.0) based on peptide pI (~5.8).
  • Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to assess aggregation thresholds .

Key Notes

  • Avoid commercial suppliers listed in ; prioritize academic synthetic protocols.
  • Contradictory bioactivity data require orthogonal validation (e.g., SPR alongside cell assays) .
  • Phosphotyrosine stability must be confirmed under assay conditions (e.g., phosphatase inhibitors in cell lysates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.